N-ethyl-4-methyl-1,3,5-triazin-2-amine
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Overview
Description
N-ethyl-4-methyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family. Triazines are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-4-methyl-1,3,5-triazin-2-amine can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine and methylamine under controlled conditions . The reaction typically requires a solvent such as acetone and a base like sodium hydroxide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as acetone or dichloromethane.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as triazine oxides.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
N-ethyl-4-methyl-1,3,5-triazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrogen-rich structure.
Industry: Utilized in the production of dyes, UV absorbers, and as a stabilizer in various materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-1,3,5-triazin-2-amine involves its interaction with molecular targets through its nitrogen atoms. These interactions can disrupt biological processes in microorganisms, leading to their antimicrobial effects . The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: A precursor in the synthesis of N-ethyl-4-methyl-1,3,5-triazin-2-amine.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Another nitrogen-rich triazine derivative with high energetic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups enhance its solubility and reactivity compared to other triazine derivatives .
Properties
CAS No. |
30360-32-8 |
---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-ethyl-4-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-3-7-6-9-4-8-5(2)10-6/h4H,3H2,1-2H3,(H,7,8,9,10) |
InChI Key |
GTLRMYSEPYNLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NC(=N1)C |
Origin of Product |
United States |
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